![molecular formula C8H15Br2O4P B14466335 [(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid CAS No. 72386-46-0](/img/structure/B14466335.png)
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid is a chemical compound with a complex structure that includes bromine, phosphorus, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups within the molecule.
Substitution: The bromine atoms can be substituted with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphinic acid derivatives, while substitution reactions can produce a variety of new compounds with altered properties.
Applications De Recherche Scientifique
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of [(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid involves its interaction with specific molecular targets. The bromine atoms and phosphinic acid group play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved can vary depending on the specific application, but generally include modifications to molecular structures and catalytic activity.
Comparaison Avec Des Composés Similaires
[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid can be compared with other similar compounds, such as:
[(2,3-Dibromopropoxy)methyl]phosphinic acid: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
[(prop-2-en-1-yl)oxy]methylphosphinic acid:
The uniqueness of this compound lies in its combined functional groups, which provide a distinct set of properties and reactivity patterns not found in simpler analogs.
Propriétés
Numéro CAS |
72386-46-0 |
|---|---|
Formule moléculaire |
C8H15Br2O4P |
Poids moléculaire |
365.98 g/mol |
Nom IUPAC |
2,3-dibromopropoxymethyl(prop-2-enoxymethyl)phosphinic acid |
InChI |
InChI=1S/C8H15Br2O4P/c1-2-3-13-6-15(11,12)7-14-5-8(10)4-9/h2,8H,1,3-7H2,(H,11,12) |
Clé InChI |
OWQKHKYECWDYFV-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCP(=O)(COCC(CBr)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


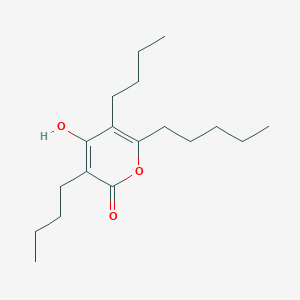

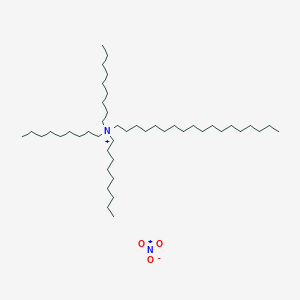

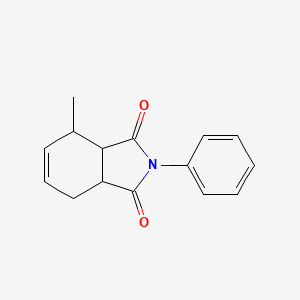
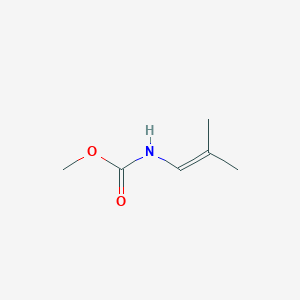

![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
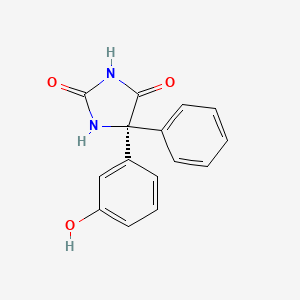
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)


![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)
